molecular formula C16H16F3NO2 B8150883 (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine

Cat. No.: B8150883
M. Wt: 311.30 g/mol
InChI Key: BPRWKEKZDFAIFJ-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine is an organic compound with the molecular formula C16H16F3NO2 This compound is characterized by the presence of a benzyloxy group, a trifluoroethoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.

    Introduction of the trifluoroethoxy group: This step involves the reaction of the phenol derivative with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to introduce the trifluoroethoxy group.

    Formation of the methanamine group: This step involves the reaction of the intermediate compound with a suitable amine source, such as ammonia or an amine derivative, under reducing conditions to form the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biological processes and pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: This compound has a similar trifluoroethoxy group but differs in the presence of a boronic acid group instead of a benzyloxy and methanamine group.

    (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine: This compound has a similar trifluoroethoxy group but differs in the position of the trifluoroethoxy group on the phenyl ring.

Uniqueness

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and trifluoroethoxy groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

[3-phenylmethoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)11-22-14-7-6-13(9-20)8-15(14)21-10-12-4-2-1-3-5-12/h1-8H,9-11,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWKEKZDFAIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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